2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (CAS: 895106-19-1) is a heterocyclic compound with the molecular formula C₁₉H₁₆ClN₃O₃S and a molecular weight of 401.87 g/mol . Its structure features a 3-chlorophenyl-substituted dihydropyrazine ring connected via a sulfanylacetamide linker to a 4-methoxyphenyl group. This compound is of interest due to its structural complexity, which combines aromatic, heterocyclic, and hydrogen-bonding motifs.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-2-1-3-9(6-8)16-5-4-15-11(12(16)18)19-7-10(14)17/h1-6H,7H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUZRHVIXMJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C(C2=O)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-mercaptoacetamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3-chlorobenzoyl chloride, 2-mercaptoacetamide, triethylamine.
Reaction Conditions: Reflux, typically in an organic solvent such as dichloromethane.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazinyl ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and protein interactions.
Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Variations
The target compound’s dihydropyrazine core distinguishes it from related derivatives:
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II in ) replaces the dihydropyrazine with a diaminopyrimidine ring. This results in different hydrogen-bonding patterns: intramolecular N–H⋯N bonds form S(7) motifs, while crystal packing involves bifurcated N–H⋯O/Cl interactions .
- Thiazolidine-2,4-dione derivatives () feature a five-membered thiazolidine ring instead of pyrazine, contributing to their NO inhibition activity (IC₅₀ = 8.66–45.6 µM) .
Substituent Effects
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl analog (Compound I in ). The latter exhibits a smaller dihedral angle (42.25°) between the pyrimidine and benzene rings, influencing crystal packing and solubility .
- Methoxy vs. Methyl Groups: The 4-methoxyphenyl substituent in the target compound may enhance solubility compared to the 4-methylphenyl group in 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (, a), which has a higher melting point (288°C vs. 274°C for the 4-methoxy analog, 13b) .
Key Physicochemical Data
Biological Activity
The compound 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic molecule characterized by its complex structure, which includes a dihydropyrazinyl core and a thioacetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . Its structure features:
- Dihydropyrazinyl moiety : Contributes to its reactivity and interaction with biological targets.
- Chlorinated phenyl group : Impacts the compound's pharmacological properties.
- Thioacetamide linkage : May enhance biological activity through specific interactions with enzymes or receptors.
Biological Activity
Research indicates that the compound exhibits significant biological activity, primarily through its interactions with various molecular targets. The following activities have been noted:
- Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism could be pivotal in treating diseases where such enzymes play a critical role.
- Antimicrobial Properties : Preliminary studies suggest potential antifungal and antibacterial activities. The compound's structural features may allow it to disrupt microbial cell functions.
- Cellular Pathway Modulation : Interaction with cellular pathways could lead to alterations in protein-protein interactions, influencing various physiological processes.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways. This interaction may lead to downstream effects that modulate cellular responses.
Comparative Analysis of Related Compounds
A comparative analysis with structurally similar compounds provides insight into the unique biological activities of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dihydropyrazinyl core, chlorinated phenyl | Antimicrobial, enzymatic inhibition |
| 2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Similar core but different chlorination | Varies in reactivity and biological effects |
| 2-{[4-(3-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Brominated phenyl group | Altered electronic properties affecting interactions |
Q & A
Q. What are the optimal synthetic routes for 2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1: Formation of the pyrazine ring via condensation of substituted amines and carbonyl precursors under reflux conditions in ethanol or DMF .
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution, often using thiourea or thiols in basic media (e.g., NaOH in methanol) .
- Step 3: Acetamide coupling via acylation reactions, employing reagents like chloroacetyl chloride in anhydrous dichloromethane with triethylamine as a base . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres (N₂ or Ar) to prevent oxidation .
Q. How is the structural integrity of this compound validated?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity, with aromatic protons appearing as multiplets (δ 7.2–8.1 ppm) and acetamide protons as singlets (δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 363.05 for C₁₅H₁₂ClN₃O₂S) .
- X-ray Crystallography: Resolves stereochemistry and bond angles, though crystallinity may require slow evaporation from DMSO/water mixtures .
Q. What preliminary biological activities have been reported?
Initial screening identifies:
- Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: IC₅₀ of 12.5 µM in HeLa cells via MTT assay, linked to apoptosis induction .
- Mechanistic Clues: Competitive inhibition of DHFR (dihydrofolate reductase) in enzymatic assays, suggesting a folate pathway disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Common pitfalls include steric hindrance from the 3-chlorophenyl group and side reactions. Methodological improvements:
- Catalyst Screening: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation to enhance coupling efficiency .
- Solvent Optimization: Switch from DMF to DMA (dimethylacetamide) for better solubility of intermediates .
- Computational Guidance: Apply DFT calculations (e.g., Gaussian 16) to model transition states and identify energy barriers in the acylation step .
Q. How do structural analogs resolve contradictions in reported biological activity data?
Bioactivity variations arise from substituent effects:
- Case Study 1: Replacement of 3-chlorophenyl with 4-fluorophenyl increases DHFR inhibition (IC₅₀ from 15 µM to 7.5 µM) but reduces antimicrobial potency .
- Case Study 2: Adding a methyl group to the acetamide nitrogen improves metabolic stability (t₁/₂ from 1.2 h to 4.5 h in microsomal assays) but lowers solubility .
- SAR Strategy: Use 3D-QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with activity trends .
Q. What experimental approaches identify the compound’s primary biological targets?
Target deconvolution methods include:
- Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of DHFR in MCF-7 cells treated with the compound .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries reveal synthetic lethality with TYMS (thymidylate synthase) knockdown .
Q. How can analytical challenges in detecting degradation products be mitigated?
Degradation under oxidative or hydrolytic conditions complicates stability studies. Solutions:
- Forced Degradation: Expose the compound to 0.1% H₂O₂ (40°C, 72 hrs) and analyze by UPLC-PDA-MS to detect sulfoxide and hydrolyzed acetamide byproducts .
- Isotopic Labeling: Synthesize a deuterated analog (e.g., CD₃-CO-NH-) to track degradation pathways via MS isotope patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
